molecular formula C7H10N4O B570023 (1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane CAS No. 1315552-06-7

(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane

Cat. No.: B570023
CAS No.: 1315552-06-7
M. Wt: 166.184
InChI Key: DBHRKAFVWRKTKR-HDLDFLEYSA-N
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Description

(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its azido group, which imparts significant reactivity, making it a valuable intermediate in various chemical syntheses.

Scientific Research Applications

(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with unique biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. Without specific studies on this compound, it’s difficult to determine its exact mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s challenging to assess the safety and hazards of this compound .

Future Directions

The future directions for research on a compound depend on its potential applications and the current state of knowledge about it. Unfortunately, without more specific information on this compound, it’s difficult to predict future research directions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often starts with an acyclic precursor containing the necessary stereochemical information to ensure the correct formation of the bicyclic structure. The reaction conditions usually involve the use of specific catalysts and reagents to achieve the desired stereoselectivity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different functional groups, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields the corresponding amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane is unique due to its azido group and tricyclic structure, which confer distinct reactivity and potential for diverse applications. Compared to similar compounds, its azido group provides a versatile handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

(1R,7S,8R)-8-azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-10-9-6-5-3-11-2-1-4(12-5)7(6)11/h4-7H,1-3H2/t4?,5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHRKAFVWRKTKR-HDLDFLEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3C(C2C1O3)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@@H]3[C@@H]([C@H]2C1O3)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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